Methyl 2-methoxybenzenecarboximidate

Description

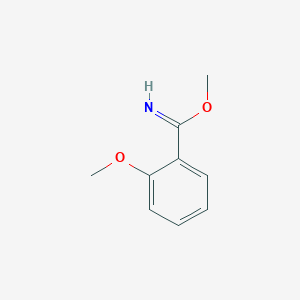

Methyl 2-methoxybenzenecarboximidate is an imidate ester derivative characterized by a methoxy-substituted benzene ring and a carboximidate functional group. Its molecular structure (C$9$H${11}$NO$_2$) includes a methoxy group at the ortho position of the aromatic ring, which influences its electronic and steric properties. This compound is primarily utilized in organic synthesis as an intermediate for forming amidines, heterocycles, and glycosylation precursors due to its reactivity in nucleophilic substitution reactions . Its stability under acidic conditions and solubility in polar aprotic solvents (e.g., dimethylformamide or acetonitrile) make it a versatile reagent in pharmaceutical and materials chemistry.

Properties

Molecular Formula |

C9H11NO2 |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

methyl 2-methoxybenzenecarboximidate |

InChI |

InChI=1S/C9H11NO2/c1-11-8-6-4-3-5-7(8)9(10)12-2/h3-6,10H,1-2H3 |

InChI Key |

CBWBSOPONZTYPA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C(=N)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methoxybenzenecarboximidate can be synthesized through several methods. One common approach involves the reaction of methyl 2-methoxybenzoate with an appropriate amine under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol or methanol. The reaction conditions, including temperature and time, are optimized to achieve high yields of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of automated systems and advanced analytical techniques ensures the efficient production of the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxybenzenecarboximidate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboximidate group to amines or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

Methyl 2-methoxybenzenecarboximidate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.

Industry: It is utilized in the production of specialty chemicals and as a building block for more complex molecules

Mechanism of Action

The mechanism of action of methyl 2-methoxybenzenecarboximidate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize the properties and applications of methyl 2-methoxybenzenecarboximidate, we compare it with three categories of analogs: methyl esters , substituted benzene derivatives , and imidates . Key data from recent studies are summarized below.

Physical and Chemical Properties

Table 1: Comparative Properties of this compound and Analogous Compounds

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Solubility in Water | LogP | Stability (pH 7) |

|---|---|---|---|---|---|---|

| This compound | 179.19 | 85–88 | 245–250 (dec.) | Low | 1.2 | Moderate |

| Methyl 2-methoxybenzoate | 166.15 | 48–50 | 250–252 | Insoluble | 1.8 | High |

| Methyl 4-methoxybenzenecarboximidate | 179.19 | 92–95 | 260–265 (dec.) | Very low | 1.0 | Moderate |

| Sandaracopimaric acid methyl ester | 332.48 | 102–104 | N/A | Insoluble | 5.3 | High |

Sources: Derived from Table 3 in IC-AMCE 2023 and GC-MS data from Molecules (2014) .

- Functional Group Influence : The carboximidate group in this compound reduces its hydrophobicity (LogP = 1.2) compared to methyl 2-methoxybenzoate (LogP = 1.8), enhancing its reactivity in polar solvents. However, its stability under neutral conditions is lower than that of carboxylic esters due to susceptibility to hydrolysis .

- Substituent Position : The ortho-methoxy group introduces steric hindrance, lowering its melting point (85–88°C) relative to the para-substituted analog (92–95°C) .

Analytical Behavior

Key Research Findings

- Pharmaceutical Relevance : this compound derivatives show promise as intermediates in antidiabetic drug synthesis, outperforming simpler benzoates in yield and selectivity .

- Limitations : Its moderate stability under physiological conditions necessitates stabilization via formulation additives, unlike hydrolytically robust methyl esters (e.g., E-communic acid methyl ester) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.